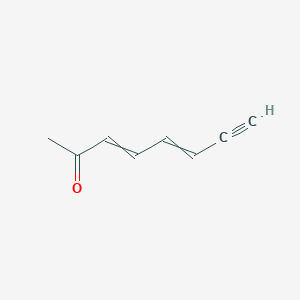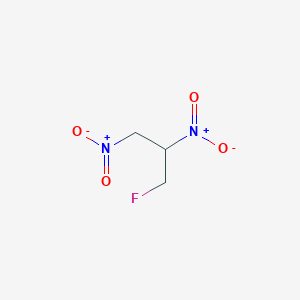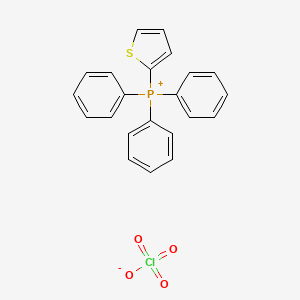
Triphenyl(thiophen-2-yl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(thiophen-2-yl)phosphanium perchlorate is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphine moiety attached to a thiophene ring, with a perchlorate anion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(thiophen-2-yl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with thiophene derivatives under specific conditions. One common method is the reaction of triphenylphosphine with 2-bromothiophene in the presence of a base such as sodium hydride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents and products to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(thiophen-2-yl)phosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to phosphine.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and thiophene derivatives.
Substitution: Various substituted thiophene compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Triphenyl(thiophen-2-yl)phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound can be used in studies involving phosphine-based biochemical probes.
Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It finds use in the development of materials with specific electronic and photonic properties.
Wirkmechanismus
The mechanism of action of triphenyl(thiophen-2-yl)phosphanium perchlorate involves its interaction with molecular targets through its phosphine and thiophene moieties The phosphine group can coordinate with metal centers, making it useful in catalysis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Thiophene: A sulfur-containing heterocycle with applications in organic electronics.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine with different reactivity.
Uniqueness
Triphenyl(thiophen-2-yl)phosphanium perchlorate is unique due to the combination of the triphenylphosphine and thiophene moieties, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
61157-11-7 |
|---|---|
Molekularformel |
C22H18ClO4PS |
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
triphenyl(thiophen-2-yl)phosphanium;perchlorate |
InChI |
InChI=1S/C22H18PS.ClHO4/c1-4-11-19(12-5-1)23(22-17-10-18-24-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21;2-1(3,4)5/h1-18H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
RLRHTEDNCQBKDD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
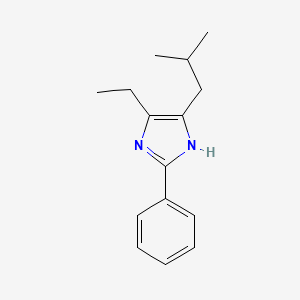
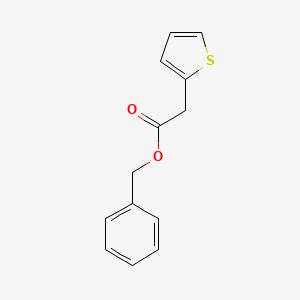
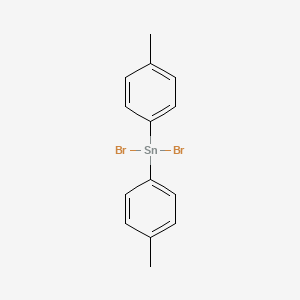
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)

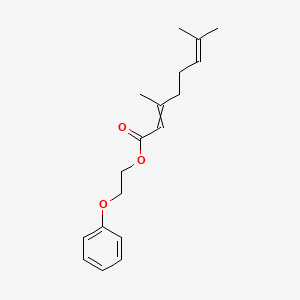
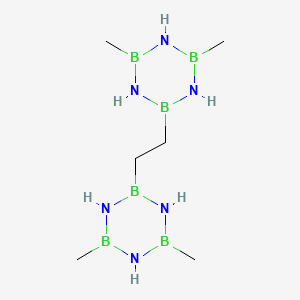
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

